

# potential research areas for 2-Fluoro-6-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507

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An In-depth Technical Guide on Potential Research Areas for **2-Fluoro-6-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Fluoro-6-nitrobenzaldehyde** is a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry, medicinal chemistry, and materials science. The strategic placement of an aldehyde, a nitro group, and a fluorine atom on the benzene ring offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the aldehyde, while the fluorine atom provides a site for nucleophilic substitution and can impart desirable pharmacokinetic properties in drug candidates. This technical guide outlines the known properties, synthesis, and reactivity of **2-Fluoro-6-nitrobenzaldehyde** and explores promising avenues for future research and application.

## Physicochemical and Spectroscopic Profile

**2-Fluoro-6-nitrobenzaldehyde** is a solid, crystalline compound at room temperature.<sup>[1]</sup> Its key physical and chemical properties are summarized below. While specific, comprehensive spectroscopic data is not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **2-Fluoro-6-nitrobenzaldehyde**

Property	Value	Reference(s)
CAS Number	<b>1644-82-2</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO <sub>3</sub>	
Molecular Weight	169.11 g/mol	<a href="#">[1]</a>
Appearance	Solid, Crystals	<a href="#">[1]</a>
Purity	Available up to 99%	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	62-64 °C	<a href="#">[1]</a>
Storage Temperature	Ambient or 2-8°C under inert atmosphere	<a href="#">[1]</a>

| Synonym | 3-Fluoro-2-formylnitrobenzene |[\[1\]](#) |

Table 2: Predicted Spectroscopic Data for **2-Fluoro-6-nitrobenzaldehyde**

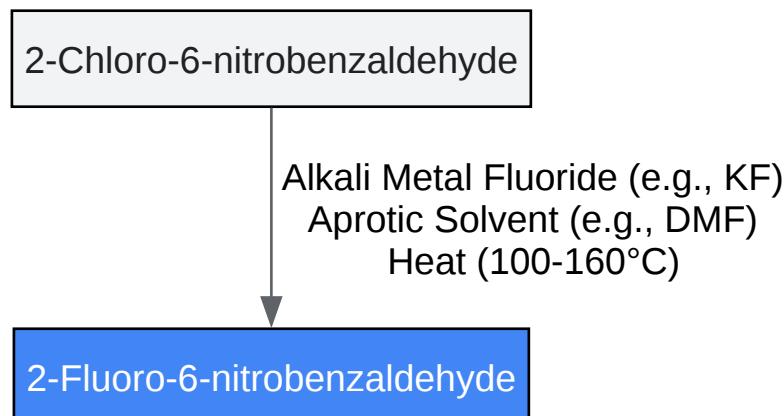
Technique	Predicted Chemical Shift / Wavenumber	Assignment and Rationale
<sup>1</sup> H NMR	$\delta$ 10.0-10.5 ppm (s, 1H)	Aldehydic proton (-CHO), deshielded by the aromatic ring and nitro group.
	$\delta$ 7.5-8.5 ppm (m, 3H)	Aromatic protons, complex splitting pattern due to F-H and H-H coupling.
<sup>13</sup> C NMR	$\delta$ 185-195 ppm	Aldehydic carbonyl carbon.
	$\delta$ 120-160 ppm	Aromatic carbons, with splitting observed for carbons coupled to fluorine.
IR	1690-1715 $\text{cm}^{-1}$	Strong C=O stretching vibration of the aromatic aldehyde.
	1510-1550 $\text{cm}^{-1}$ & 1335-1370 $\text{cm}^{-1}$	Asymmetric and symmetric N-O stretching vibrations of the nitro group.

|| 1200-1300  $\text{cm}^{-1}$  | C-F stretching vibration. |

## Synthesis and Core Reactivity

### Synthesis of 2-Fluoro-6-nitrobenzaldehyde

The primary route for synthesizing fluoro-nitro-benzaldehydes involves a nucleophilic aromatic substitution (halogen exchange or "Halex" reaction) on the corresponding chloro-nitrobenzaldehyde.<sup>[5][6]</sup> This method is advantageous as it introduces the fluorine atom late in the synthetic sequence, allowing the use of less expensive chlorinated starting materials.<sup>[6]</sup>



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Caption: General workflow for the synthesis of **2-Fluoro-6-nitrobenzaldehyde**.

## Experimental Protocol 1: Synthesis via Halogen Exchange

This protocol is adapted from patented procedures for similar compounds.[\[5\]](#)[\[7\]](#)

- Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrobenzaldehyde (1 equivalent), dry potassium fluoride (2-3 equivalents), and anhydrous dimethylformamide (DMF) to create a suspension.
- Reaction: Heat the mixture with vigorous stirring to 100-160°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-12 hours).
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the product.
- Isolation and Purification: Filter the crude product under suction, wash thoroughly with water, and dry. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to yield pure **2-fluoro-6-nitrobenzaldehyde**.

## Potential Research Areas and Applications

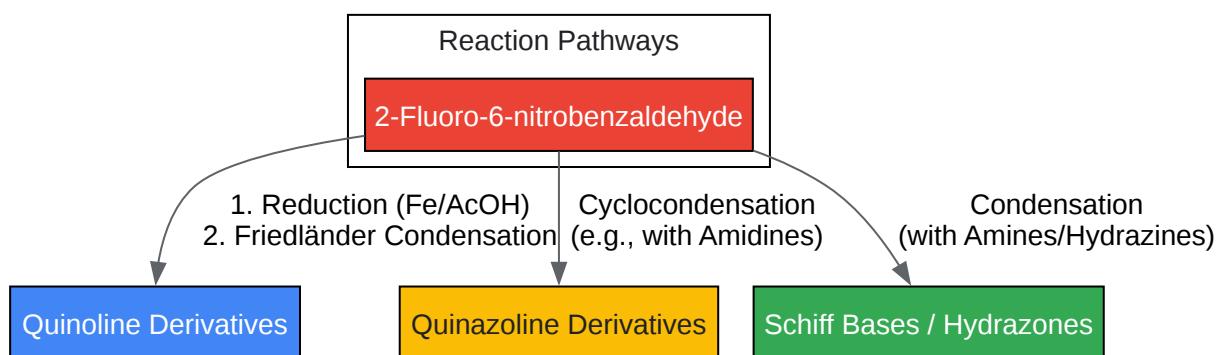
The unique arrangement of functional groups in **2-Fluoro-6-nitrobenzaldehyde** makes it a prime candidate for exploration in several cutting-edge research areas.

## Medicinal Chemistry and Drug Discovery

The presence of both fluorine and a nitro group is a common feature in many biologically active molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group is a versatile handle for further functionalization or can itself contribute to biological activity.[8][9]

**3.1.1 Synthesis of Novel Heterocyclic Scaffolds** **2-Fluoro-6-nitrobenzaldehyde** is an ideal precursor for synthesizing a variety of heterocyclic compounds, many of which form the core of approved drugs.[10] The ortho-positioning of the reactive groups allows for facile cyclization reactions.

- **Quinolines and Quinazolines:** The in-situ reduction of the nitro group to an amine, followed by condensation with a suitable partner (e.g., an active methylene compound in the Friedländer synthesis), can yield substituted quinolines.[11] Alternatively, cyclocondensation with amidines can produce quinazolines.[12]
- **Benzodiazepines and other Fused Rings:** The amine generated from nitro reduction can react with the ortho-fluorine via intramolecular nucleophilic substitution or participate in condensation reactions to form various fused heterocyclic systems.



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Caption: Proposed synthetic pathways to bioactive scaffolds.

Experimental Protocol 2: General Procedure for Friedländer-type Quinoline Synthesis This protocol is adapted from literature on the use of 2-nitrobenzaldehydes in quinoline synthesis.  
[11]

- Setup: In a round-bottom flask, dissolve **2-fluoro-6-nitrobenzaldehyde** (1 equivalent) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in glacial acetic acid.
- Reduction/Condensation: Add iron powder (3-4 equivalents) portion-wise to the stirred solution. The reaction is exothermic. After the addition is complete, heat the mixture to 90-110°C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
- Workup: Cool the mixture, pour it into ice water, and neutralize with a base (e.g., aqueous ammonia or sodium carbonate solution).
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired quinoline derivative.

3.1.2 Development of Antimicrobial and Anticancer Agents Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde, have shown promising antimicrobial and anticancer activities.[13] The synthesis of Schiff bases and hydrazones from **2-fluoro-6-nitrobenzaldehyde** represents a straightforward method to generate a library of compounds for biological screening.[13][14]

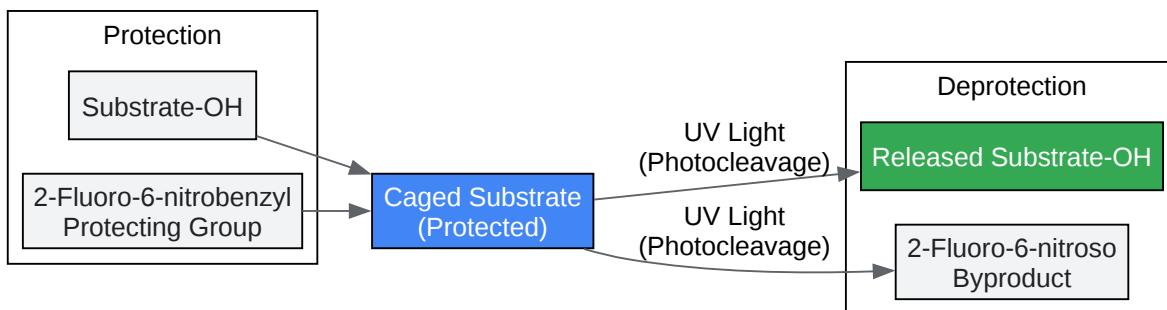
Table 3: Examples of Biological Activity in Structurally Related Compounds

Parent Aldehyde	Derivative Class	Target/Activity	Reported Value	Reference(s)
2-Nitrobenzaldehyde	Hydrazone	Antifungal (Candida spp.)	Active	[14]
2-Chloro-5-nitrobenzaldehyde	Schiff Base	Antimicrobial	Active	[13]

| 3-Fluoro-4-nitrobenzaldehyde | Isoxazole | Anticancer, Antimicrobial | Scaffold for active compounds | [8] |

## Applications in Materials Science

The 2-nitrobenzyl group is a well-established photoremoveable protecting group ("caged compound").[11] Upon irradiation with UV light, the group is cleaved, releasing a protected molecule with high spatial and temporal control. **2-Fluoro-6-nitrobenzaldehyde** could be used to develop novel photolabile protecting groups with modified properties.



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